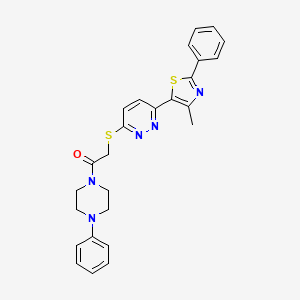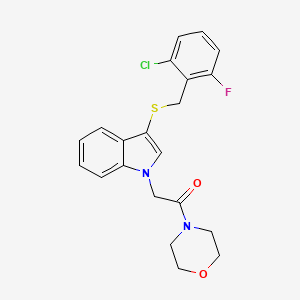![molecular formula C20H19ClN6 B11283933 N~6~-(4-chlorophenyl)-N~4~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11283933.png)
N~6~-(4-chlorophenyl)-N~4~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-(4-CHLOROANILINO)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-(2,4-DIMETHYLPHENYL)AMINE is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antiproliferative, and antifungal properties . The unique structure of this compound allows it to interact with various molecular targets, making it a valuable candidate for scientific research and potential therapeutic applications.
Méthodes De Préparation
The synthesis of N-[6-(4-CHLOROANILINO)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-(2,4-DIMETHYLPHENYL)AMINE involves several steps. One common method includes the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine, which selectively produces the 4-substituted product . This reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product. Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to achieve cost-effective and efficient production.
Analyse Des Réactions Chimiques
N-[6-(4-CHLOROANILINO)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-(2,4-DIMETHYLPHENYL)AMINE undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include methylamine for nucleophilic substitution and various oxidizing or reducing agents for other transformations . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrazolo[3,4-d]pyrimidine core or the attached substituents.
Applications De Recherche Scientifique
It has shown significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . The compound’s ability to inhibit CDK2/cyclin A2 makes it a promising candidate for cancer treatment, as it can selectively target tumor cells . Additionally, its unique structure allows for further modifications, making it a valuable scaffold for developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of N-[6-(4-CHLOROANILINO)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-(2,4-DIMETHYLPHENYL)AMINE involves the inhibition of CDK2/cyclin A2, which plays a crucial role in cell cycle regulation . By inhibiting this enzyme complex, the compound can induce cell cycle arrest and apoptosis in cancer cells. This selective targeting of tumor cells makes it a promising candidate for cancer therapy. The molecular targets and pathways involved in its mechanism of action are still being investigated, but the compound’s ability to alter cell cycle progression and induce apoptosis has been well-documented .
Comparaison Avec Des Composés Similaires
N-[6-(4-CHLOROANILINO)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-(2,4-DIMETHYLPHENYL)AMINE is unique compared to other pyrazolo[3,4-d]pyrimidine derivatives due to its specific substituents and their effects on biological activity. Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives with different substituents, such as 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . These compounds share a common core structure but differ in their substituents, which can significantly impact their biological activities and potential applications. The unique combination of substituents in N-[6-(4-CHLOROANILINO)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-(2,4-DIMETHYLPHENYL)AMINE contributes to its distinct properties and makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C20H19ClN6 |
|---|---|
Poids moléculaire |
378.9 g/mol |
Nom IUPAC |
6-N-(4-chlorophenyl)-4-N-(2,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C20H19ClN6/c1-12-4-9-17(13(2)10-12)24-18-16-11-22-27(3)19(16)26-20(25-18)23-15-7-5-14(21)6-8-15/h4-11H,1-3H3,(H2,23,24,25,26) |
Clé InChI |
WEKXKZNNPKYNCW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4=CC=C(C=C4)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B11283856.png)

![3-[(E)-2-Nitro-1-ethenyl]-4,5,6,7-tetrahydro-1-benzothiophene](/img/structure/B11283863.png)
![3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B11283874.png)
![N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B11283875.png)
![N-(2-ethoxyphenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11283889.png)
![8-(3,5-Dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione](/img/structure/B11283890.png)
![N-(3-chloro-4-methoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11283895.png)
![1-[3-(Furan-2-YL)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine](/img/structure/B11283901.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B11283917.png)
![2-(4-methoxyphenyl)-3-{2-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one](/img/structure/B11283927.png)
![7-chloro-N-(2-chlorobenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11283928.png)
![6-[5-(2,5-Dichlorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11283931.png)
